3-(3-chlorophenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
3-(3-Chlorophenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a pyrimidoindole derivative characterized by a fused pyrimidine-indole core. The compound features a 3-chlorophenyl group at the 3-position and an isopropylthio (-S-iPr) substituent at the 2-position. The chloro substituent on the phenyl ring contributes electron-withdrawing effects, while the isopropylthio group enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
3-(3-chlorophenyl)-2-propan-2-ylsulfanyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3OS/c1-11(2)25-19-22-16-14-8-3-4-9-15(14)21-17(16)18(24)23(19)13-7-5-6-12(20)10-13/h3-11,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPHWCQTXOLXKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C(=O)N1C3=CC(=CC=C3)Cl)NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
3-(4-Chlorophenyl)-2-Phenacylsulfanyl-5H-Pyrimido[5,4-b]indol-4-one (CAS 536715-50-1)
- Structural Differences : The 4-chlorophenyl substituent (vs. 3-chlorophenyl) and phenacylsulfanyl (-S-CH₂COPh) group (vs. isopropylthio) .
- Physicochemical Properties :
- Molecular Weight: 445.9 g/mol (higher due to the phenacyl group).
- LogP (XLogP3): 5.9 (indicative of high lipophilicity).
- Hydrogen Bond Acceptors: 4 (vs. 4 in the target compound).
3-(3-Methoxyphenyl)-2-(Isopropylthio)-3H-Pyrimido[5,4-b]indol-4(5H)-one (CAS 536706-83-9)
- Structural Differences : Methoxy (-OCH₃) at the 3-position of the phenyl ring (vs. -Cl) .
- Electronic Effects : The methoxy group is electron-donating, contrasting with the electron-withdrawing chloro substituent. This may alter binding interactions in biological targets like TLR3.
- LogP : Expected to be lower than the target compound due to reduced hydrophobicity of -OCH₃ vs. -Cl.
Variations in the Thioether Substituent
3-(4-Ethoxyphenyl)-2-(2-Oxo-2-Pyrrolidin-1-ylethyl)sulfanyl-5H-Pyrimido[5,4-b]indol-4-one (CAS 536708-12-0)
- Structural Differences : A pyrrolidinylethylsulfanyl group (-S-CH₂CO-pyrrolidine) replaces isopropylthio .
- Physicochemical Properties :
- Molecular Weight: ~465 g/mol (higher due to the pyrrolidine moiety).
- Solubility: Likely reduced due to increased hydrophobicity and rigidity.
- Biological Relevance : The polar pyrrolidine group may enhance interactions with charged residues in target proteins.
7-Bromo-3-Phenyl-2-Thioxo-2,3-dihydro-1H-Pyrimido[5,4-b]indol-4(5H)-one
- Structural Differences : Bromine at the 7-position and a thione (C=S) group at the 2-position (vs. isopropylthio) .
- Activity : Demonstrated TLR4 inhibitory activity, suggesting the thioether/thione group’s critical role in target engagement .
Comparative Analysis of Key Properties
| Compound | Substituent (Position) | Molecular Weight (g/mol) | LogP | Notable Features |
|---|---|---|---|---|
| Target Compound | 3-Cl, 2-S-iPr | ~387.9 | ~4.5* | Balanced lipophilicity, TLR4 inhibition |
| 3-(4-Chlorophenyl)-2-Phenacylsulfanyl | 4-Cl, 2-S-CH₂COPh | 445.9 | 5.9 | High steric bulk, reduced permeability |
| 3-(3-Methoxyphenyl)-2-S-iPr | 3-OCH₃, 2-S-iPr | ~377.9 | ~3.8 | Electron-donating, lower activity |
| 3-(4-Ethoxyphenyl)-2-Pyrrolidinylethyl | 4-OEt, 2-S-CH₂CO-pyrrolidine | ~465.0 | ~4.2 | Enhanced polar interactions |
| 7-Bromo-2-Thioxo | 7-Br, 2-C=S | ~420.0 | ~5.2 | TLR4 inhibition, hydrogen-bonding capacity |
*Estimated based on structural analogs.
Q & A
Q. What are the optimal synthetic routes for 3-(3-chlorophenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one, and how can reaction parameters be adjusted to improve yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from indole derivatives, with key steps including cyclization, sulfur incorporation (via thiolation), and substitution of the chlorophenyl group. Optimization strategies include:
- Temperature : Maintaining 60–80°C during cyclization to prevent side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalysts : Use of Pd/C or CuI for efficient coupling reactions .
Table 1 summarizes critical parameters:
| Step | Parameter | Optimal Range | Impact on Yield |
|---|---|---|---|
| Cyclization | Temperature | 60–80°C | Prevents decomposition |
| Thiolation | Reaction Time | 6–8 hrs | Ensures complete sulfur incorporation |
| Purification | Chromatography | Gradient elution (hexane:EtOAc) | Purity >95% |
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, with aromatic protons appearing at δ 7.2–8.5 ppm and thiomethyl groups at δ 1.2–1.4 ppm .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ at m/z 425.08) validates molecular formula .
- HPLC : Purity assessment using C18 columns (retention time ~12 min, 70:30 MeOH:HO) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies in bioactivity (e.g., IC variability in kinase inhibition assays) arise from differences in assay conditions or compound purity. Mitigation strategies include:
Q. What methodologies are recommended to study the environmental fate and ecological risks of this compound?
- Methodological Answer : Environmental impact studies follow the INCHEMBIOL framework :
- Physicochemical Properties : LogP (calculated ~3.5) predicts bioaccumulation potential.
- Degradation Studies : Aerobic/anaerobic microbial degradation assays (OECD 301/302 guidelines) .
- Ecotoxicity : Daphnia magna acute toxicity (48h LC) and algal growth inhibition tests .
Q. How does the three-dimensional conformation influence biological activity, and what structural analysis methods are recommended?
- Methodological Answer : The isopropylthio group’s spatial orientation affects target binding. Key methods include:
- X-ray Crystallography : Resolves bond angles (e.g., C-S-C ~105°) and ring puckering .
- Molecular Dynamics (MD) Simulations : Predicts stability of protein-ligand complexes (e.g., using AMBER or GROMACS) .
- SAR Studies : Compare activity of analogs with varied substituents (e.g., methyl vs. ethylthio groups) .
Q. What strategies address low solubility or bioavailability during preclinical development?
- Methodological Answer :
- Salt Formation : Hydrochloride salts improve aqueous solubility (tested via shake-flask method) .
- Nanoparticle Formulation : Use PEGylated liposomes (size <200 nm, PDI <0.2) for enhanced delivery .
- Prodrug Design : Introduce ester groups hydrolyzed in vivo (e.g., acetylated hydroxyl derivatives) .
Q. How can molecular docking studies be integrated with experimental data to predict target interactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
